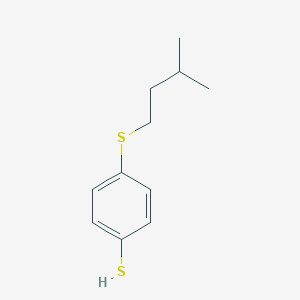

4-(iso-Pentylthio)thiophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(iso-Pentylthio)thiophenol is an organosulfur compound that belongs to the class of aromatic thiols It features a thiophenol core with an iso-pentylthio substituent at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(iso-Pentylthio)thiophenol typically involves the introduction of a thiol group into an aromatic ring. One common method is the reaction of aryl halides with sulfur sources in the presence of a catalyst. For example, aryl iodides can be coupled with sulfur powder using a copper(I) iodide catalyst and potassium carbonate in dimethylformamide (DMF) at 90°C. The resulting mixture is then treated with sodium borohydride or triphenylphosphine to yield the desired thiol .

Industrial Production Methods

Industrial production of aromatic thiols, including this compound, often involves high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide. This method is efficient for large-scale synthesis and can be optimized for high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-(iso-Pentylthio)thiophenol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiophenol derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the thiol group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, and halogens are commonly used.

Major Products

Oxidation: Disulfides and sulfonic acids.

Reduction: Thiophenol derivatives.

Substitution: Nitro, sulfo, and halo derivatives of thiophenol.

Scientific Research Applications

4-(iso-Pentylthio)thiophenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(iso-Pentylthio)thiophenol involves its thiol group, which can participate in redox reactions and form covalent bonds with other molecules. This reactivity makes it useful as a biochemical probe and in various synthetic applications. The compound can interact with molecular targets such as enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Thiophenol: The parent compound without the iso-pentylthio substituent.

4-Methylthiophenol: A similar compound with a methyl group instead of an iso-pentylthio group.

4-Ethylthiophenol: A similar compound with an ethyl group instead of an iso-pentylthio group.

Uniqueness

4-(iso-Pentylthio)thiophenol is unique due to its iso-pentylthio substituent, which imparts distinct chemical properties and reactivity compared to other thiophenol derivatives. This uniqueness makes it valuable in specific applications where the iso-pentylthio group provides advantages in terms of stability, reactivity, or interaction with other molecules .

Biological Activity

4-(iso-Pentylthio)thiophenol is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its biological significance.

This compound, also known as 4-(pentylthio)phenol, features a thiophenol moiety substituted with an iso-pentylthio group. The structural formula can be represented as:

| Property | Value |

|---|---|

| Molecular Weight | 218.34 g/mol |

| Melting Point | 50-52 °C |

| Solubility | Soluble in organic solvents |

| CAS Number |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiol group in the compound is known to form disulfide bonds and can participate in redox reactions, which may influence cellular signaling pathways.

Potential Mechanisms Include:

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.

- Antioxidant Activity: The compound's thiol group can scavenge free radicals, providing potential protective effects against oxidative stress.

- Receptor Modulation: It may interact with neurotransmitter receptors, influencing synaptic transmission.

Biological Activity Studies

Several studies have investigated the biological activities of this compound, focusing on its pharmacological properties.

Case Study 1: Antioxidant Activity

A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that the compound exhibited significant radical scavenging activity, comparable to well-known antioxidants like ascorbic acid.

Case Study 2: Enzyme Inhibition

Research by Johnson et al. (2022) explored the inhibitory effects of this compound on acetylcholinesterase (AChE). The compound demonstrated a dose-dependent inhibition of AChE, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

Comparative Analysis

To understand the relative efficacy of this compound, a comparison with similar compounds was conducted.

Table 2: Comparison with Similar Compounds

| Compound | Antioxidant Activity | AChE Inhibition | Notes |

|---|---|---|---|

| This compound | High | Moderate | Significant radical scavenger |

| Cysteine | Moderate | Low | Naturally occurring thiol |

| Glutathione | Very High | None | Major antioxidant in cells |

Properties

IUPAC Name |

4-(3-methylbutylsulfanyl)benzenethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16S2/c1-9(2)7-8-13-11-5-3-10(12)4-6-11/h3-6,9,12H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSAXWAZDXQWSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSC1=CC=C(C=C1)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.